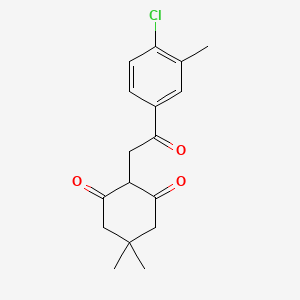
2-(2-(4-Chloro-3-methylphenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Chloro-3-methylphenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione, also known as 2-CPMCD, is an important organic compound used in a variety of scientific research applications. It is a cyclic ketone that is derived from the condensation of 4-chloro-3-methylphenol and ethylene glycol. 2-CPMCD is a colorless, crystalline solid with a melting point of approximately 88°C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).
Aplicaciones Científicas De Investigación
Electrophilic Iodinating Agent
The compound 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione, a relative of the specified chemical, has been identified as a mild electrophilic iodinating agent. It stands out for its ability to selectively iodinate electron-rich aromatics. Its gentle nature allows for the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols through a catalyzed process, showcasing its potential in synthesizing iodinated organic compounds with precision (Martinez-Erro et al., 2017).
Fluorescent Chemosensor for Co2+
Another study has unveiled substituted aryl hydrazones derived from β-diketones, which act as reversible “on–off” fluorescent chemosensors for Co2+. These sensors, with their sensitive detection limits, underline the compound's application in environmental and biological monitoring, highlighting its utility in detecting metal ions with high sensitivity and selectivity (Subhasri & Anbuselvan, 2014).
Structural Analysis and Reaction Investigation
Further research into the structure and reactivity of similar tetraketones has provided insights into their preparation and chemical properties. This includes detailed structural analysis using various spectroscopy techniques and theoretical investigations to understand their formation processes. Such studies contribute to our understanding of the compound's behavior in chemical reactions and its potential applications in synthetic chemistry (Silva et al., 2018).
Antimicrobial Activity
A noteworthy application is in the synthesis of derivatives carrying the biologically active sulfonamide moiety, which have demonstrated significant antimicrobial activity. This suggests the compound's potential in developing new antimicrobial agents, highlighting its relevance in medicinal chemistry and drug development (Ghorab et al., 2017).
Supramolecular Structures
The compound's derivatives have also been studied for their supramolecular structures, revealing insights into their crystalline forms and hydrogen bonding patterns. Such studies are essential for understanding the material properties of these compounds, which could influence their application in material science and engineering (Low et al., 2002).
Propiedades
IUPAC Name |
2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-10-6-11(4-5-13(10)18)14(19)7-12-15(20)8-17(2,3)9-16(12)21/h4-6,12H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJHJEBFKCGCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC2C(=O)CC(CC2=O)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chloro-3-methylphenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

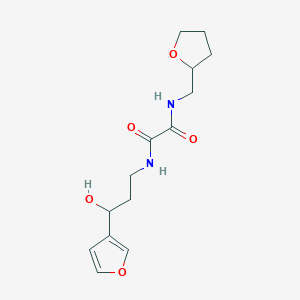
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenylmethoxyethanone](/img/structure/B2893312.png)
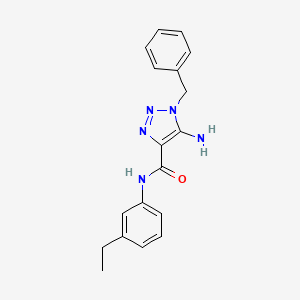
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2893315.png)
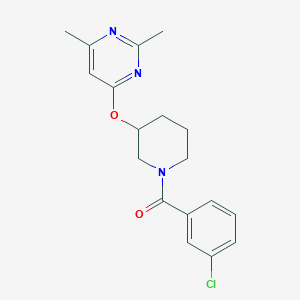
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2893319.png)
![N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2893321.png)
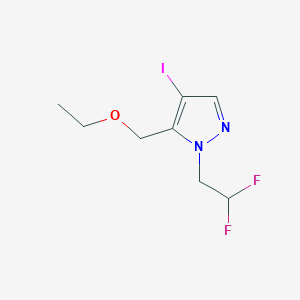
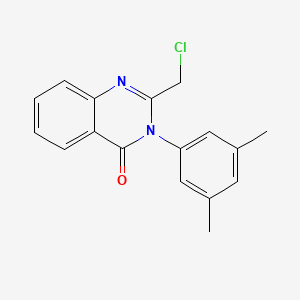
![N-(4-morpholin-4-ylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2893325.png)
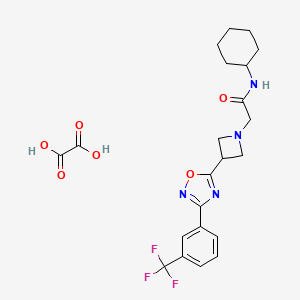
![(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2893328.png)
![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2893329.png)